1,1,1-Tris(hydroxymethyl)ethane

Description

The exact mass of the compound Trimethylolethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acidsoluble in water and ethanolin water, 140 g per 100 g at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65581. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

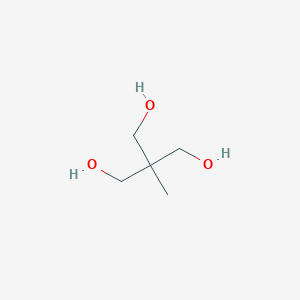

Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJQHYBHAIHNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026444 | |

| Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Tris(hydroxymethyl)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

283 °C, BP: 137 °C at 15 mm Hg | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.210 g/cu cm at 20 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder or needles from alcohol, Colorless crystals | |

CAS No. |

77-85-0 | |

| Record name | Trimethylolethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(hydroxymethyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidynetrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D10NYN23W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

204 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Tris(hydroxymethyl)ethane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1,1,1-Tris(hydroxymethyl)ethane. This versatile tripodal molecule serves as a fundamental building block in various fields, including polymer chemistry and drug delivery systems.

Chemical Structure and Properties

This compound, also known as trimethylolethane, is a trifunctional primary alcohol. Its structure features a central quaternary carbon atom bonded to a methyl group and three hydroxymethyl groups. This arrangement imparts unique properties, such as high water solubility and the ability to act as a tridentate ligand.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₃ | [1][2][3] |

| Molecular Weight | 120.15 g/mol | [1][2][3] |

| Appearance | White crystalline powder/chunks | [2][4] |

| Melting Point | 193-204 °C | [1][2][4] |

| Boiling Point | 286.7 °C | [5] |

| Water Solubility | > 300 g/L at 20 °C | [5] |

| Log Kow | -0.95 | [5] |

| CAS Number | 77-85-0 | [1][6] |

| SMILES | CC(CO)(CO)CO | [1][6] |

| InChI Key | QXJQHYBHAIHNGG-UHFFFAOYSA-N | [1][6] |

Synthesis and Purification

Experimental Protocol: Synthesis via Aldol Condensation

This compound is synthesized through a base-catalyzed aldol condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro-type reaction of the intermediate.[4][7]

Materials:

-

Propionaldehyde

-

Formaldehyde (37% aqueous solution)

-

Calcium hydroxide (or Sodium hydroxide)

-

Hydrochloric acid (for neutralization)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge the reaction vessel with an aqueous solution of formaldehyde and the basic catalyst (e.g., calcium hydroxide).

-

Slowly add propionaldehyde to the stirred solution while maintaining the temperature between 20-30°C. The aldol condensation will occur, forming 2,2-bis(hydroxymethyl)propanal.

-

After the addition is complete, continue stirring and gently heat the mixture to 40-50°C to promote the crossed Cannizzaro reaction between the intermediate aldehyde and excess formaldehyde. This step yields this compound and formate salts.

-

Neutralize the reaction mixture with hydrochloric acid.

-

The resulting aqueous solution is then concentrated by distillation under reduced pressure to remove excess water and formaldehyde.[7]

Experimental Protocol: Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from a suitable solvent, such as water or a mixed solvent system.

Materials:

-

Crude this compound

-

Distilled water (or other suitable solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude solid in a minimum amount of hot distilled water in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding.[8]

-

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region.[8]

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching of the primary alcohol groups.[8]

-

O-H Bend: The bending vibration of the O-H groups can be observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule.

-

CH₃ protons: A singlet corresponding to the three protons of the methyl group.

-

CH₂ protons: A singlet corresponding to the six protons of the three equivalent methylene groups.

-

OH protons: A broad singlet for the three hydroxyl protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon environments.

-

Quaternary Carbon: A signal for the central quaternary carbon atom.

-

CH₃ Carbon: A signal for the carbon of the methyl group.

-

CH₂ Carbon: A signal for the carbons of the three equivalent methylene groups.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable building block in various applications, particularly in the synthesis of complex macromolecules.

Dendrimer Synthesis for Drug Delivery

This compound is frequently used as a core molecule for the divergent synthesis of dendrimers.[9][10] These highly branched, monodisperse macromolecules are of great interest in drug delivery due to their ability to encapsulate therapeutic agents and their multivalency, which allows for the attachment of targeting ligands.[11]

For instance, polyester dendrimers synthesized from a this compound core can be used to encapsulate hydrophobic drugs like paclitaxel, enhancing their solubility and bioavailability.[12][13] The surface functional groups of the dendrimer can be further modified, for example with polyethylene glycol (PEG), to improve circulation time and reduce immunogenicity.[12]

Ligand in Catalysis

The three hydroxyl groups of this compound can act as a tridentate O-donor ligand, effectively coordinating with metal ions. This property has been exploited in copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.[1][14] The use of this inexpensive and readily available ligand can offer a more sustainable alternative to more complex and costly ligand systems.[1]

Safety and Handling

This compound is generally considered to have a low hazard profile. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[15] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hakon-art.com [hakon-art.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. amherst.edu [amherst.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. mdpi.com [mdpi.com]

- 10. azooptics.com [azooptics.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme-Sensitive and Amphiphilic PEGylated Dendrimer-Paclitaxel Prodrug-Based Nanoparticles for Enhanced Stability and Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

1,1,1-Tris(hydroxymethyl)ethane synthesis from propionaldehyde and formaldehyde

An In-depth Technical Guide to the Synthesis of 1,1,1-Tris(hydroxymethyl)ethane from Propionaldehyde and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a versatile polyol with significant applications in the chemical and pharmaceutical industries. This guide details the reaction mechanism, experimental protocols, and key quantitative data associated with its preparation from propionaldehyde and formaldehyde.

Introduction

This compound (also known as Trimethylolethane or TME) is a triol with the chemical formula CH₃C(CH₂OH)₃. Its neopentyl structure, featuring three primary hydroxyl groups, imparts excellent stability against heat, light, hydrolysis, and oxidation to its derivatives.[1] Consequently, TME is a crucial intermediate in the production of alkyd and polyester resins, polyurethane foams, powder coatings, synthetic lubricants, and plasticizers.[2][3] Its derivatives are noted for their superior weatherability and resistance to alkali and heat.[1]

The primary industrial synthesis route involves the base-catalyzed reaction of propionaldehyde with formaldehyde. This guide will elaborate on the specifics of this well-established two-step process.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from propionaldehyde and formaldehyde proceeds through a tandem reaction sequence involving an aldol condensation followed by a crossed Cannizzaro reaction.[1][2] The entire process is typically carried out in an aqueous medium using a base catalyst, such as sodium hydroxide or lime.[2]

Step 1: Aldol Condensation Propionaldehyde, which possesses alpha-hydrogens, undergoes a base-catalyzed aldol condensation with two equivalents of formaldehyde (which lacks alpha-hydrogens). This results in the formation of the intermediate, 2,2-bis(hydroxymethyl)propanal.

Step 2: Crossed Cannizzaro Reaction The intermediate aldehyde, 2,2-bis(hydroxymethyl)propanal, which also lacks alpha-hydrogens, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde in the presence of a strong base.[1][4] In this disproportionation reaction, the intermediate aldehyde is reduced to the corresponding alcohol (this compound), while formaldehyde is oxidized to formate (e.g., sodium formate).[1]

The overall balanced chemical equation is: CH₃CH₂CHO + 3 CH₂O + NaOH → CH₃C(CH₂OH)₃ + HCOONa

Data Presentation

The following tables summarize the key reactants, reaction conditions, and product specifications.

Table 1: Reactant and Catalyst Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Suggested Purity |

|---|---|---|---|---|

| Propionaldehyde | C₃H₆O | 58.08 | 123-38-6 | ≥98% |

| Formaldehyde | CH₂O | 30.03 | 50-00-0 | 36-40% aq. solution |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97% |

| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | ~85% aq. solution |

Table 2: Optimized Reaction Conditions (Based on CN102408308A) [3]

| Parameter | Value |

|---|---|

| Molar Ratio (Propionaldehyde:Formaldehyde) | 1 : 3-5 |

| Volume Ratio (Reactant Mix : Water) | 1 : 10-20 |

| Reaction Temperature | 35-40 °C |

| Reaction Time | 5 hours |

| Catalyst | Sodium Hydroxide |

| Neutralizing Agent | Formic Acid |

| Final pH | 6-7 |

Table 3: Product Yield and Purity (Based on CN102408308A) [3]

| Parameter | Value |

|---|---|

| Total Yield | 93% |

| Conversion Rate | 98% |

| Final Product Purity | ≥98% |

Table 4: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂O₃ | [5] |

| Molecular Weight | 120.15 g/mol | [5] |

| Appearance | White crystalline powder/chunks | [6] |

| Melting Point | 193-195 °C | [5] |

| IUPAC Name | 2-(hydroxymethyl)-2-methylpropane-1,3-diol | [2] |

| ¹³C NMR | Spectra available from chemical suppliers. | [7] |

| IR Spectrum | Conforms to standard |[6] |

Experimental Protocols

The following protocol is a synthesized procedure based on the method described in Chinese patent CN102408308A, which reports a high yield and conversion rate.[3]

Materials and Reagents

-

Propionaldehyde (98%)

-

Formaldehyde (36% aqueous solution)

-

Sodium Hydroxide

-

Formic Acid (85% aqueous solution)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ion-exchange resin

Equipment

-

Glass reaction kettle with overhead stirrer, thermometer, and heating mantle

-

Addition funnel

-

pH meter or pH strips

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum oven

-

Glassware for recrystallization

Experimental Workflow

References

- 1. Trimethylolethane - Wikipedia [en.wikipedia.org]

- 2. Trimethylolethane | C5H12O3 | CID 6502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102408308A - Preparation method of trimethylolethane - Google Patents [patents.google.com]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. 三(羟甲基)乙烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. B24324.36 [thermofisher.com]

- 7. This compound(77-85-0) 13C NMR [m.chemicalbook.com]

Physicochemical Properties of 1,1,1-Tris(hydroxymethyl)ethane (CAS 77-85-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the compound 1,1,1-Tris(hydroxymethyl)ethane, also known as Trimethylolethane, with CAS number 77-85-0. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and a visualization of its synthesis process.

Chemical Identity and Structure

IUPAC Name: 2-(hydroxymethyl)-2-methylpropane-1,3-diol[1][2]

Synonyms: Trimethylolethane, Metriol, Pentaglycerine[1]

Molecular Formula: C5H12O3[1][3][4]

Molecular Weight: 120.15 g/mol [1][3][5]

Chemical Structure:

References

1,1,1-Tris(hydroxymethyl)ethane melting point and solubility data

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Tris(hydroxymethyl)ethane

This guide provides a comprehensive overview of the melting point and solubility data for this compound (CAS No. 77-85-0), a trifunctional polyol. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating procedural workflows.

Physicochemical Data of this compound

The following tables summarize the melting point and solubility of this compound, compiled from various sources.

Melting Point

The melting point of a substance is a critical indicator of its purity. For this compound, a white crystalline solid, the reported melting point varies slightly across different sources, which is typical for experimental data.

| Melting Point (°C) | Reference |

| 190 | [1] |

| 193-195 | [2][3] |

| 200-203 | [4] |

| 204 | [5][6] |

Note: The range in reported values can be attributed to differences in experimental conditions and sample purity.

Solubility

The solubility of this compound has been determined in various solvents, highlighting its polar nature.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | > 300 g/L | 20 | [5] |

| Water | 140 g / 100 g | 25 | [2][6] |

| Methanol | 75.2 g / 100 g | 25 | [2] |

| Ethanol | 27.9 g / 100 g | 25 | [2] |

| Acetic Acid | Very Soluble | Not Specified | [6] |

| Diethyl Ether | Insoluble | Not Specified | [6][7] |

| Benzene | Insoluble | Not Specified | [6][7] |

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following sections detail common methodologies.

Melting Point Determination: Capillary Method

The capillary method is a widely used technique for determining the melting point of a solid.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[9]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the sealed end.[9][10]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[10]

-

Heating and Observation:

-

A rapid initial heating is performed to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

-

The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

The following protocol describes a general method for determining the solubility of a solid in a liquid solvent.

Apparatus:

-

Test tubes or vials with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached.[11] The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn, typically using a syringe fitted with a filter to prevent any solid particles from being included.[12]

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable and validated analytical method.

-

Calculation: The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100g ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of a compound like this compound.

Caption: Workflow for determining melting point and solubility.

References

- 1. This compound [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. This compound, CAS No. 77-85-0 - iChemical [ichemical.com]

- 4. This compound CAS# 77-85-0 [gmall.chemnet.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 97% 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Guide to 1,1,1-Tris(hydroxymethyl)ethane and Its Synonyms in Chemical Literature

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This in-depth technical guide provides a thorough overview of 1,1,1-Tris(hydroxymethyl)ethane, a versatile building block in organic synthesis. This document elucidates its various synonyms, presents key physicochemical data, details experimental protocols for its application, and provides visual diagrams of relevant chemical processes.

Nomenclature and Identification: Unraveling the Synonyms

This compound is known by a variety of names in chemical literature, which can sometimes lead to confusion. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(hydroxymethyl)-2-methylpropane-1,3-diol.[1][2] However, it is frequently referred to by the common synonym Trimethylolethane (TME).[2][3][4] Other notable synonyms include 2-Hydroxymethyl-2-methyl-1,3-propanediol, Tris(hydroxymethyl)ethane, and 1,1,1-Trimethanolethane.[3][4][5] In commercial contexts, it may be referred to by trade names such as Trimet and Metriol.[1][2] A comprehensive list of its identifiers is provided in the table below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 2-(hydroxymethyl)-2-methylpropane-1,3-diol[1][2] |

| CAS Number | 77-85-0[1][3][6][7] |

| Common Synonyms | Trimethylolethane (TME)[2][3][4], 2-Hydroxymethyl-2-methyl-1,3-propanediol[3][7], Tris(hydroxymethyl)ethane[5], 1,1,1-Trimethanolethane[4][5] |

| Other Names | Pentaglycerine[1], Pentaglycerol[1][8], Methyltrimethanolmethane[1], Ethylidynetrimethanol[5] |

| Trade Names | Trimet[1][2], Metriol[1][2] |

| Molecular Formula | C5H12O3[1][5][6][7] |

| SMILES String | CC(CO)(CO)CO[6] |

| InChI Key | QXJQHYBHAIHNGG-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. This compound is a white, crystalline solid at room temperature.[4] Key quantitative data are summarized in the following table for easy reference and comparison.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 120.15 g/mol [6][8][9] |

| Melting Point | 193-195 °C[6][9][10] |

| Boiling Point | 286.7 °C at 760 mmHg[1] |

| Density | 1.159 g/cm³[1][11] |

| Water Solubility | > 300 g/L at 20 °C[6] |

| Appearance | White crystalline powder[4] |

Experimental Protocols

This compound serves as a versatile precursor and ligand in various chemical reactions. Below are detailed methodologies for two key applications relevant to chemical synthesis and drug development.

Protocol 1: Use as a Tripod Ligand in Copper-Catalyzed Cross-Coupling Reactions

This compound has been demonstrated to be an effective and inexpensive tridentate O-donor ligand for copper-catalyzed C-N, C-S, and C-O bond formation.[9][12]

Materials:

-

Aryl iodide (1.0 mmol)

-

Nucleophile (amide, thiol, or phenol) (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

This compound (0.1 mmol, 10 mol%)

-

Cesium carbonate (Cs2CO3) (2.03 mmol)

-

Dioxane (1.8 mL)

-

N,N-Dimethylformamide (DMF) (0.2 mL)

-

Screw-capped test tube with a septum

-

Nitrogen source

-

Ethyl acetate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped test tube, add Cs2CO3 (661 mg, 2.03 mmol), CuI (19 mg, 0.1 mmol), and this compound (12 mg, 0.1 mmol).

-

Seal the tube with a septum, evacuate the tube under heating, and then backfill with nitrogen. Repeat this cycle three times.

-

Add dioxane (1.8 mL), DMF (0.2 mL), the aryl iodide (1.0 mmol), and the nucleophile (1.2 mmol) via syringe at room temperature.

-

Replace the septum with a Teflon screw-cap and heat the reaction mixture at 110 °C for 24-48 hours.

-

After cooling to room temperature, pass the reaction mixture through a pad of Celite, rinsing with approximately 50 mL of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield the desired cross-coupled product.

Protocol 2: Synthesis of Hyperbranched Polyesters

The trifunctional nature of this compound makes it an excellent core molecule for the synthesis of hyperbranched polyesters through polycondensation with dicarboxylic acids or their derivatives.[13]

Materials:

-

This compound

-

Dimethyl ester of an aliphatic dicarboxylic acid (e.g., dimethyl adipate)

-

Catalyst (e.g., dibutyltin dilaurate)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Reaction flask with a condenser and nitrogen inlet

Procedure:

-

In a reaction flask equipped with a condenser and nitrogen inlet, combine this compound and the dimethyl ester of the dicarboxylic acid in the desired molar ratio.

-

Add a catalytic amount of dibutyltin dilaurate and a high-boiling point solvent.

-

Heat the mixture under a nitrogen atmosphere, typically to temperatures between 180-220 °C, to initiate the polycondensation reaction.

-

Continuously remove the methanol byproduct by distillation to drive the reaction to completion.

-

Monitor the reaction progress by measuring the viscosity of the reaction mixture or by spectroscopic methods.

-

Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the hyperbranched polyester by adding a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry under vacuum.

Visualizing Chemical Processes

To further clarify the role of this compound in the experimental protocols, the following diagrams illustrate the key workflows and molecular transformations.

Caption: Workflow for Copper-Catalyzed Cross-Coupling.

Caption: Synthesis of a Hyperbranched Polyester.

References

- 1. This compound CAS# 77-85-0 [gmall.chemnet.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound [stenutz.eu]

- 4. chembk.com [chembk.com]

- 5. This compound | 77-85-0 [chemicalbook.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trimethylolethane | C5H12O3 | CID 6502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, CAS No. 77-85-0 - iChemical [ichemical.com]

- 12. This compound as a new, efficient, and versatile tripod ligand for copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scientificlabs.com [scientificlabs.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Tris(hydroxymethyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tris(hydroxymethyl)ethane (TME), a neopentyl polyol, is a versatile building block in various industrial applications, including the synthesis of polyesters, alkyd resins, and synthetic lubricants. Its neopentyl structure, characterized by a quaternary α-carbon, imparts significant thermal stability, a critical attribute for its utility in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition of TME, drawing upon available data for structurally related compounds to infer its behavior. The document details expected thermal properties, potential decomposition pathways, and standardized experimental protocols for its analysis.

Introduction to the Thermal Properties of this compound

Expected Thermal Stability and Decomposition Data

Due to the lack of specific experimental data for this compound in the public domain, this section presents data for Neopentyl Glycol (NPG), a structurally similar neopentyl polyol. This information serves as a valuable proxy to estimate the thermal behavior of TME. Both molecules share the neopentyl backbone, which is the primary determinant of their thermal stability.

Table 1: Thermal Decomposition Data for Neopentyl Glycol (NPG) as a Proxy for TME

| Parameter | Value | Analytical Technique |

| Onset Decomposition Temperature | ~135 °C | Thermogravimetric Analysis (TGA) |

| Maximum Decomposition Temperature (Tmax) | ~160 °C | Thermogravimetric Analysis (TGA) |

| End of Decomposition | ~195 °C | Thermogravimetric Analysis (TGA) |

Note: The data presented is for Neopentyl Glycol and should be considered an estimation of the thermal behavior of this compound. Actual values for TME may vary.

Proposed Decomposition Pathway

The thermal decomposition of neopentyl polyols like TME, in the absence of oxygen, is expected to proceed through a complex series of radical-initiated reactions. The initial step likely involves the homolytic cleavage of a C-C or C-O bond at elevated temperatures.

Caption: Proposed general decomposition pathway for TME under inert atmosphere.

In an oxidative environment, the decomposition mechanism is significantly more complex, involving the formation of hydroperoxides, which can then decompose to form a variety of oxygenated species such as aldehydes, ketones, and carboxylic acids.

Experimental Protocols

To accurately determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TME begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of TME (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is determined from the initial mass loss, and the derivative of the mass loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TME.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to identify any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of TME (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (nitrogen or argon).

-

Heating Rate: A controlled heating rate, often 10 °C/min.

-

Temperature Range: From below the expected melting point to above the decomposition temperature.

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The melting point is identified by the peak of the endothermic melting transition, and the enthalpy of fusion is calculated from the peak area. Exothermic peaks at higher temperatures can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of TME.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale sample of TME is placed in a pyrolysis probe.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific temperature above its decomposition point (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into a GC column for separation.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: The resulting chromatogram shows the separated decomposition products, and the mass spectrum of each peak is used to identify the chemical structure of the fragment.

Conclusion

This compound is a thermally stable neopentyl polyol, a property conferred by its molecular structure that lacks labile β-hydrogens. While direct experimental data on its thermal decomposition is limited, analysis of structurally similar compounds like Neopentyl Glycol provides valuable insights into its expected behavior. The decomposition is anticipated to occur at elevated temperatures through complex radical-mediated pathways. For a definitive understanding of its thermal properties, rigorous experimental investigation using TGA, DSC, and Py-GC-MS is essential. The protocols outlined in this guide provide a robust framework for such studies, which are critical for optimizing the use of TME in demanding applications.

Spectroscopic Profile of 1,1,1-Tris(hydroxymethyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-Tris(hydroxymethyl)ethane (TME), a versatile building block in various chemical syntheses. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of TME, supported by detailed experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Introduction

This compound, also known as Metriol, is a triol containing three primary hydroxyl groups. Its unique structural characteristics make it a valuable component in the synthesis of polymers, resins, and as a ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for monitoring its reactions in various applications. This guide focuses on its ¹H NMR, ¹³C NMR, and IR spectroscopic profiles.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ | ~0.8-1.0 | Singlet | 3H |

| -CH ₂OH | ~3.4-3.6 | Singlet | 6H |

| -OH | Variable | Broad Singlet | 3H |

Note: The chemical shift of the hydroxyl (-OH) protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ | ~15-20 |

| -C (CH₂OH)₃ | ~40-45 |

| -C H₂OH | ~65-70 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | 1000-1075 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the exchangeable hydroxyl protons.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

-

The spectral width, acquisition time, and number of scans are adjusted to obtain a spectrum with a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).

-

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in singlet peaks for each unique carbon atom.

-

A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

-

KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

IR Spectrum Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

-

The prepared sample is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their expected spectroscopic signatures.

Caption: Structural fragments of this compound and their corresponding NMR and IR signals.

Purity Analysis of Commercial 1,1,1-Tris(hydroxymethyl)ethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial 1,1,1-Tris(hydroxymethyl)ethane. This compound, a versatile building block in various chemical syntheses, including pharmaceuticals and polymer chemistry, requires stringent purity assessment to ensure the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes visualizations to clarify complex workflows and reaction pathways.

Introduction to this compound and its Purity

This compound, also known as trimethylolethane, is a triol with the chemical formula CH₃C(CH₂OH)₃. Its trifunctional nature makes it a valuable precursor for the synthesis of polyesters, polyurethanes, and other polymers. In the pharmaceutical industry, it can be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The primary route for the commercial synthesis of this compound involves the base-catalyzed reaction of propionaldehyde with an excess of formaldehyde. This process consists of an initial aldol condensation followed by a crossed Cannizzaro reaction.[1][2] Due to the nature of these reactions, several impurities can be present in the final product, including unreacted starting materials, reaction intermediates, and byproducts. Therefore, a thorough purity analysis is crucial.

Potential Impurities in Commercial this compound

The synthesis process can lead to the formation of several impurities that may be present in the commercial product. Understanding these potential impurities is fundamental to developing appropriate analytical methods for their detection and quantification.

dot

Caption: Synthesis pathway of this compound and potential impurities.

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile of this compound. The following methods are key to identifying and quantifying the main component and its potential impurities.

dot

References

An In-depth Technical Guide to the Health and Safety of 1,1,1-Tris(hydroxymethyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1,1,1-Tris(hydroxymethyl)ethane (CAS No. 77-85-0), a versatile building block used in the synthesis of various polymers and esters. This document is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a white, odorless, crystalline solid. Its key physical and chemical properties are summarized in the table below, which are crucial for understanding its behavior and potential for exposure.

| Property | Value |

| Synonyms | Trimethylolethane, 2-(Hydroxymethyl)-2-methyl-1,3-propanediol |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Melting Point | 193-204 °C[1][2][3][4] |

| Boiling Point | 286.7 °C[5] |

| Flash Point | 150-160 °C (closed cup)[1][6] |

| Autoignition Temperature | 405 °C[6] |

| Water Solubility | > 300 g/L at 20 °C[5] |

| log Kow (Octanol-Water Partition Coefficient) | -0.95[5][6] |

| Vapor Pressure | 1.82 x 10⁻⁵ Pa at 25 °C[5] |

Toxicological Data

The toxicological profile of this compound indicates a low level of acute toxicity. However, it is classified as a skin and eye irritant. The available quantitative toxicological data is summarized below.

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw[5] | Not Classified |

| Skin Irritation | Rabbit | Dermal | Irritant | Category 2[6] |

| Eye Irritation | Rabbit | Ocular | Serious Eye Irritation | Category 2[6] |

| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | May cause respiratory irritation | Category 3[6][7] |

| Developmental Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg bw/day[5] | Not Classified |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is Warning .[6][7]

Experimental Protocols

The toxicological data for this compound has been generated following standardized OECD test guidelines. Below are the general methodologies for the key experiments.

Acute Oral Toxicity (OECD Guideline 401)

An acute oral toxicity study was conducted in accordance with OECD TG 401.[5]

-

Principle: A single high dose of the substance is administered to a group of experimental animals (typically rats) via oral gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.

-

Animal Model: Rats were used in the study for this compound.[5]

-

Dosage: A limit test was likely performed at a dose of 2000 mg/kg body weight.[5]

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes. A gross necropsy was performed at the end of the study.

-

Results for this compound: No deaths or signs of toxicity were observed at 2000 mg/kg bw, leading to an LD50 value of > 2000 mg/kg bw.[5]

Acute Dermal Irritation (OECD Guideline 404)

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Animal Model: Albino rabbits are the preferred species for this test.[8]

-

Procedure: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.[8]

-

Observations: The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Results for this compound: Classified as a skin irritant (Category 2), indicating that it causes reversible inflammatory changes to the skin.[6]

Acute Eye Irritation (OECD Guideline 405)

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is observed for signs of irritation to the cornea, iris, and conjunctiva.

-

Animal Model: Albino rabbits are the recommended species.[9]

-

Procedure: A small amount of the test substance (0.1 g for solids) is instilled into the eye. The eye is not washed out for at least 24 hours.[10]

-

Observations: The eye is examined at 1, 24, 48, and 72 hours after instillation and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

-

Results for this compound: Classified as causing serious eye irritation (Category 2), indicating significant but reversible eye irritation.[6]

Health and Safety Considerations

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][8] It is hygroscopic and should be stored under an inert atmosphere.[7] Incompatible with acids, aldehydes, isocyanates, and oxidizing agents.[6][7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][8][9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[8][9]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6][7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6][7]

Environmental Fate

-

Biodegradation: this compound is not readily biodegradable.[5]

-

Bioaccumulation: With a low log Kow of -0.95, it is not expected to bioaccumulate.[5]

-

Mobility: Due to its high water solubility, it is expected to be highly mobile in soil.[6]

Metabolism and Toxicokinetics

No specific studies on the toxicokinetics, metabolism, and distribution of this compound have been identified in the public literature.[5] The slight liver toxicity observed in rats at high doses suggests some gastrointestinal absorption.[5] Due to the lack of detailed metabolic data, a specific signaling pathway diagram cannot be provided. Instead, a logical workflow for the safety assessment of a chemical like this compound is presented below.

Visualizations

Logical Workflow for Safety Assessment

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Environmental Fate and Biodegradability of 1,1,1-Tris(hydroxymethyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tris(hydroxymethyl)ethane, a triol with the chemical formula CH₃C(CH₂OH)₃, is utilized in various industrial applications, including the manufacturing of resins, varnishes, and as a conditioning agent.[1] Its introduction into the environment necessitates a thorough understanding of its fate and biodegradability to assess potential ecological risks. This technical guide provides a comprehensive overview of the environmental behavior of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant processes.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃ | [2] |

| Molecular Weight | 120.15 g/mol | [3] |

| Physical State | White powder | [1] |

| Melting Point | 204 °C | [1] |

| Boiling Point | 286.7 °C | [1] |

| Water Solubility | > 300 g/L at 20 °C | [1] |

| Vapor Pressure | 1.82 x 10⁻⁵ Pa at 25 °C | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.95 | [1][4] |

Environmental Fate

Abiotic Degradation

Hydrolysis: this compound is not susceptible to hydrolysis due to the absence of hydrolysable functional groups.[1] Experimental studies conducted according to OECD Guideline 111 showed no hydrolysis at pH 4, 7, and 9 when incubated at 50°C for five days.[1]

Photolysis: In the atmosphere, this compound is expected to undergo indirect photo-oxidation by reacting with hydroxyl radicals.[1] The calculated atmospheric half-life is approximately 0.85 days, suggesting it is not persistent in the air.[1]

Biotic Degradation

Biodegradability: Based on a ready biodegradability test (OECD Guideline 301C), this compound is considered not readily biodegradable.[1] The test, conducted over four weeks with activated sludge, showed only 3-6% degradation based on Biochemical Oxygen Demand (BOD).[1]

While a specific biodegradation pathway for this compound is not well-established due to its low degradability, the initial step in the aerobic degradation of similar polyols often involves the oxidation of a primary alcohol group to an aldehyde, catalyzed by an alcohol dehydrogenase enzyme. This would be followed by further oxidation to a carboxylic acid.

Hypothetical initial oxidation of this compound.

Bioaccumulation and Mobility

Bioaccumulation: With a low octanol-water partition coefficient (Log Kₒw = -0.95), this compound has a low potential for bioaccumulation.[1][4] A calculated bioconcentration factor (BCF) of 3.2 further supports the expectation that this chemical will not significantly accumulate in aquatic organisms.[1]

Mobility in Soil: The soil adsorption coefficient (Log Koc) is -0.4, indicating low adsorption to soil and sediment.[1] This, combined with its high water solubility, suggests that this compound is likely to be highly mobile in the soil and can potentially leach into groundwater.[4]

Ecotoxicity

Acute and prolonged toxicity data for aquatic organisms are summarized below.

| Organism | Test Guideline | Duration | Endpoint | Value (mg/L) | Reference |

| Oryzias latipes (Fish) | OECD TG 203 | 96 hours | LC₅₀ | > 100 | [5] |

| Oryzias latipes (Fish) | OECD TG 204 | 14 days | LC₅₀ | > 99.8 | [5] |

These results indicate a low acute and prolonged toxicity to fish.

Experimental Protocols

Detailed methodologies for the key environmental fate and ecotoxicity studies are outlined below.

Ready Biodegradability - OECD 301C (Modified MITI Test)

-

Principle: This method assesses the ready biodegradability of a chemical by measuring the oxygen consumption of a microbial inoculum in the presence of the test substance over a 28-day period.[6][7]

-

Inoculum: A mixture of activated sludge from at least 10 different sources is pre-cultured to create a standard inoculum.[7]

-

Test Conditions:

-

Pass Criteria: A substance is considered readily biodegradable if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[8]

Hydrolysis as a Function of pH - OECD 111

-

Principle: This tiered test method evaluates the abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values.[9][10]

-

Test Conditions:

-

A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9.[9][11]

-

If significant hydrolysis (<10%) is observed, a higher-tier test is performed at different temperatures to determine the hydrolysis rate constant and half-life.[9][12]

-

The test substance is incubated in the dark in sterile buffer solutions.[9]

-

Samples are analyzed at various time points for the concentration of the test substance and any hydrolysis products.[10]

-

Partition Coefficient (n-octanol/water) - OECD 107 (Shake Flask Method)

-

Principle: This method determines the partition coefficient (Kₒw) by measuring the equilibrium concentration of a substance in a two-phase system of n-octanol and water.[3][13][14]

-

Procedure:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

The test substance is dissolved in one of the phases.

-

The two phases are shaken together until equilibrium is reached.[15]

-

The phases are separated by centrifugation.[15]

-

The concentration of the test substance in each phase is determined using a suitable analytical method.[14]

-

-

Applicability: This method is suitable for substances with a Log Kₒw between -2 and 4.[3]

Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)

-

Principle: This method determines the adsorption and desorption of a chemical on different soil types to estimate its mobility.[16][17]

-

Procedure:

-

A known mass of soil is equilibrated with a solution of the test substance of known concentration.[18]

-

The mixture is agitated for a predetermined time to reach equilibrium.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance in the liquid phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[18]

-

-

Tiers: The test is conducted in tiers, starting with a preliminary test to determine the appropriate soil-to-solution ratio and equilibration time, followed by kinetic and isotherm studies.[17]

Workflow for assessing the environmental fate of a chemical.

Conclusion

This compound is a highly water-soluble compound that is not readily biodegradable and is not expected to hydrolyze or bioaccumulate. Its high mobility in soil suggests a potential for leaching into groundwater. The primary route of environmental degradation appears to be atmospheric photolysis. The low ecotoxicity observed in fish suggests a limited immediate risk to aquatic vertebrates. However, its persistence in aquatic and soil environments warrants further investigation into its potential for long-term, low-level effects. For professionals in drug development, where novel chemical entities are synthesized, understanding the environmental fate of structural analogs like this compound can inform the design of more environmentally benign molecules.

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 7. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. oecd.org [oecd.org]

- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

Methodological & Application

Application Notes and Protocols for 1,1,1-Tris(hydroxymethyl)ethane as a Tridentate Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1,1-Tris(hydroxymethyl)ethane as a versatile, tridentate O-donor ligand in coordination chemistry and catalysis.

Introduction

This compound, also known as trimethylolethane, is an inexpensive and commercially available polyol.[1] Its molecular architecture, featuring three primary hydroxyl groups extending from a central quaternary carbon, makes it an excellent tripodal ligand.[1] This tripodal nature allows it to coordinate to a metal center in a tridentate fashion, forming stable chelate complexes.[2] The resulting metal complexes have shown significant utility in various catalytic applications, particularly in copper-catalyzed cross-coupling reactions for the formation of C-N, C-O, and C-S bonds.[2][3]

The three hydroxyl groups can act as neutral oxygen donors to a metal center. The geometry of the ligand influences the stability and stereochemistry of the resulting metal complexes.[1] This document outlines a general protocol for the synthesis of a metal complex with this compound and a specific application protocol for its use in a copper-catalyzed N-arylation reaction.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃ | |

| Molecular Weight | 120.15 g/mol | |

| Melting Point | 193-195 °C (lit.) | |

| ¹H NMR (DMSO-d₆) | δ 4.25 (t, 3H, OH), 3.25 (d, 6H, CH₂), 0.75 (s, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆) | δ 64.0 (CH₂), 42.5 (C), 22.5 (CH₃) | |

| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~2950 (C-H), ~1040 (C-O) |

Note: NMR and IR data are approximate and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with this compound

This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific application.

Materials:

-

This compound

-

A suitable metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

-

Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Preparation of Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours), depending on the reactivity of the metal salt.

-

Isolation of the Complex:

-

If a precipitate forms upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

-

-

Characterization: The resulting solid should be characterized by techniques such as FT-IR spectroscopy, NMR spectroscopy (if the complex is diamagnetic), elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained).

Visualization of the General Synthesis Workflow:

Caption: General workflow for the synthesis of a metal complex with this compound.

Protocol 2: Application in Copper-Catalyzed N-Arylation of Amides

This protocol is adapted from the work of Chen and Chen (2006) and describes the use of this compound as a ligand in the copper-catalyzed cross-coupling reaction between an aryl iodide and an amide.[2]

Materials:

-

Aryl iodide (e.g., iodobenzene)

-

Amide (e.g., 2-pyrrolidone)

-

Copper(I) iodide (CuI)

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Screw-capped test tube with a septum

-

Standard laboratory glassware for workup and purification

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: To a screw-capped test tube, add CuI (10 mol %), this compound (10 mol %), and Cs₂CO₃ (2.03 mmol).

-

Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with nitrogen three times.

-

Addition of Reagents: Add anhydrous dioxane (1.8 mL), anhydrous DMF (0.2 mL), the aryl iodide (1.0 mmol), and the amide (1.2 mmol) via syringe.

-

Reaction: Replace the septum with a Teflon screw-cap and heat the reaction mixture at 110 °C for 24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pass the mixture through a short pad of Celite, rinsing with ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Arylation of Iodobenzene with 2-Pyrrolidone:

| Entry | Aryl Iodide | Amide | Ligand | Yield (%) | Reference |

| 1 | Iodobenzene | 2-Pyrrolidone | This compound | 98 | [4] |

Visualization of the Catalytic Cycle:

Caption: A simplified proposed catalytic cycle for the copper-catalyzed N-arylation reaction.

Visualization of Ligand Coordination

The following diagram illustrates the tridentate coordination of this compound to a generic metal center (M).

Caption: Tridentate coordination of this compound to a metal center.

Conclusion